4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
In the imidazole ring, the bond lengths between carbon and nitrogen atoms are shorter than the single bond value . The dihedral angles between four rings in each of the two crystallographically molecules are small .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
The study of alkyl imidazolyl sulfoxides and sulfides has revealed that compounds like 4,6-Dimethyl-2-benzimidazolyl 5-methyl-2-pyridylmethyl sulfoxide and related derivatives are irreversibly reduced in aqueous ethanol, leading to the formation of pyridine and thiol derivatives. This reduction process, involving cleavage of a C-S bond, highlights the structural versatility and reactivity of sulfoxides and sulfides, providing insight into the electron density effects on reducibility and adsorptivity in polarographic studies (Johansson & Wendsjö, 1983).
Heterocyclic Organic Compounds in Electrolytic Coloring
In the realm of materials science, heterocyclic organic compounds like imidazole have been utilized as additives in the electrolytic coloring of anodized aluminum, demonstrating their influence on the throwing power and resistance to atmospheric oxidation. This application underscores the potential of such compounds in enhancing the durability and aesthetic qualities of anodized materials (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Antioxidant and Biological Evaluations
The synthesis of new pyrazolopyridine derivatives and their antioxidant evaluation demonstrates the biological relevance of imidazole derivatives. Compounds synthesized from key intermediates showed significant antioxidant properties, highlighting their potential in protecting DNA from damage induced by specific agents (Gouda, 2012).
Catalysis and Organic Synthesis
Iron(III)-catalyzed C3-formylation of imidazo[1,2-a]pyridine using dimethyl sulfoxide (DMSO) as a carbon source is a novel method to generate 3-formylimidazo[1,2-a]pyridine derivatives. This process showcases the utility of DMSO not only as a solvent but also as a carbonyl carbon source in catalytic reactions, offering a pathway to structurally diverse compounds (Shijian, Chen, & Liu, 2016).
Antibacterial Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety for antibacterial applications indicates the chemical diversity and potential therapeutic uses of such compounds. The reactivity of the precursor with various compounds to produce pyran, pyridine, and pyridazine derivatives underscores the flexibility and applicability of imidazole derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Future Directions
properties
IUPAC Name |
4-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-12-17-15(11-18(12)2)23(20,21)19-9-5-14(6-10-19)22-13-3-7-16-8-4-13/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEKADSDBCJRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine |
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